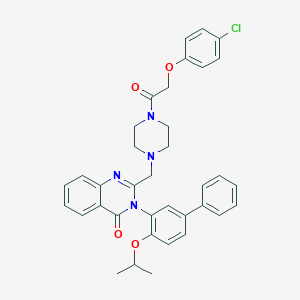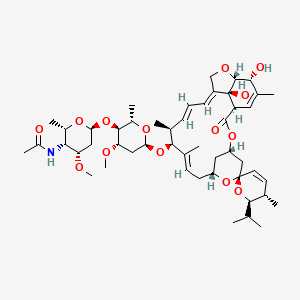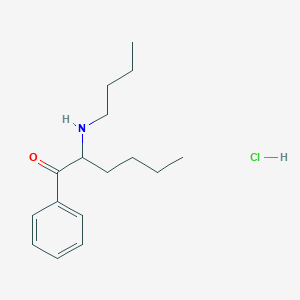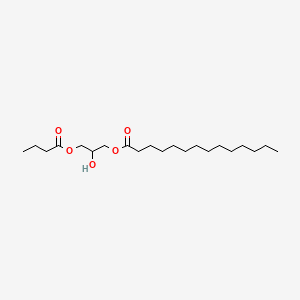
Tetradecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds such as tetronic acids and tetradecanoic acids has been described. For instance, optically active γ-hydroxy-α,β-acetylenic esters, which are precursors to tetronic acids, are synthesized through an enantioselective reaction involving methyl propiolate and aliphatic or aromatic aldehydes . Tetradecanoic acids labeled with carbon-13 at specific positions have been synthesized using various starting materials and reactions, including the treatment of 1-bromotridecane with K13CN and subsequent hydrolysis to yield the desired acid .
Molecular Structure Analysis
The molecular structure of tetradecanoic acid derivatives can be complex, and the synthesis methods mentioned provide optically active compounds, indicating that these molecules have chiral centers. The regiospecific hydration of γ-hydroxy-α,β-acetylenic esters to form tetronic acids suggests that the resulting compounds have specific three-dimensional structures that are important for their activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of tetradecanoic acid derivatives and related compounds include enantioselective reactions, regiospecific hydration, and various other reactions to introduce carbon-13 labels . These reactions are crucial for obtaining compounds with the desired structural and stereochemical properties.
Physical and Chemical Properties Analysis
While the physical and chemical properties of Tetradecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester, are not directly discussed, the synthesis of similar compounds suggests that these properties can be inferred from the structure. For example, the presence of ester functional groups and the length of the carbon chain in tetradecanoic acid derivatives would influence their solubility, melting point, and reactivity . The optically active nature of tetronic acids also suggests that they may interact with polarized light, which is an important physical property .
Wissenschaftliche Forschungsanwendungen
Enzymatic Transformation Studies
The enzymatic transformation of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid was investigated using deuterated tetradecanoic acids. These studies highlighted the sensitive nature of C10-H removal to deuterium substitution, suggesting a desaturase reaction mechanism involving a slow, initial C10-H bond cleavage. This insight into the enzymatic pathways could be pivotal for understanding fatty acid metabolism and its applications in biochemistry and molecular biology (Rodríguez, Camps, & Fabriàs, 2001).
Chemical Synthesis and Structural Studies
Research on the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one included compounds structurally related to tetradecanoic acid esters. These synthetic pathways provide a foundation for developing new chemical entities with potential application in organic synthesis and material science (Hanzawa et al., 2012).
Novel Asymmetric Syntheses
A novel approach to the regiospecific hydration of γ-hydroxy-α,β-acetylenic esters was developed, resulting in the asymmetric synthesis of tetronic acids. This method offers new avenues for the synthesis of optically active compounds, which are crucial in pharmaceutical research and development (Rajaram & Pu, 2006).
Emulsifying Effects of Polyglycerol and Fatty Acid Esters
The production and study of the emulsifying properties of polyglycerol and fatty acid esters with different degrees of esterification, including tetradecanoic (myristic) acid, revealed their potential as emulsifiers in food, cosmetics, and pharmaceutical industries. Understanding these properties helps in designing better products and applications in various industrial sectors (Shikhaliev et al., 2016).
Eigenschaften
IUPAC Name |
(3-butanoyloxy-2-hydroxypropyl) tetradecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O5/c1-3-5-6-7-8-9-10-11-12-13-14-16-21(24)26-18-19(22)17-25-20(23)15-4-2/h19,22H,3-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKBYUOWJONTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![TG(18:1(9Z)/14:0/18:1(9Z))[iso3]](/img/structure/B3026147.png)
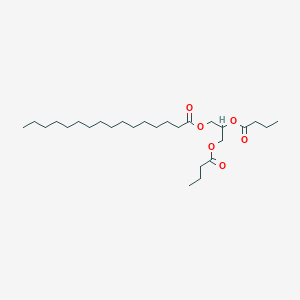
![(2S,3R,4E)-2-amino-13-[3-(4-pentyn-1-yl)-3H-diazirin-3-yl]-4-tridecene-1,3-diol](/img/structure/B3026149.png)
![Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026150.png)
![(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate)](/img/structure/B3026152.png)
![N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B3026153.png)
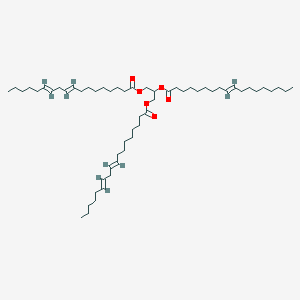
![Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026156.png)
![Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]](/img/structure/B3026157.png)
![carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B3026160.png)
